molecular formula C28H28N2O3S B2943725 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 457960-50-8

1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B2943725
CAS No.: 457960-50-8
M. Wt: 472.6
InChI Key: REZCRQLQYWJJAK-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a piperazine derivative characterized by a diphenylmethyl group at the 1-position and a 4-methoxynaphthalene-1-sulfonyl moiety at the 4-position. Synthetically, such compounds are often prepared via nucleophilic substitution or sulfonylation reactions, as seen in analogous piperazine sulfonyl derivatives (e.g., 1-((4-substitutedphenyl)sulfonyl)piperazines) .

Properties

IUPAC Name

1-benzhydryl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O3S/c1-33-26-16-17-27(25-15-9-8-14-24(25)26)34(31,32)30-20-18-29(19-21-30)28(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-17,28H,18-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZCRQLQYWJJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Structure

The chemical structure of 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can be represented as follows:

  • Molecular Formula : C24H25N2O2S
  • Molecular Weight : 441.54 g/mol

Pharmacological Profile

1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine exhibits a range of biological activities including:

  • Analgesic Effects : Studies indicate that piperazine derivatives can exhibit significant analgesic properties. For instance, related compounds have shown analgesic activity that is significantly higher than morphine in certain assays, suggesting a potential for pain management applications .
  • Neuroprotective Properties : Some derivatives have been investigated for their ability to inhibit acetylcholinesterase, which is relevant in the context of Alzheimer's disease. This inhibition may lead to increased levels of acetylcholine, thereby enhancing cognitive function .

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

  • Receptor Binding : The sulfonamide group may facilitate binding to specific receptors or enzymes related to pain modulation and cognitive function.
  • Molecular Interactions : Computational studies suggest that the compound interacts with various molecular targets, potentially influencing neurotransmitter systems.

Study 1: Analgesic Activity

In a comparative study on piperazine derivatives, 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine was tested alongside morphine using the D'Amour-Smith method. Results indicated that certain analogs exhibited analgesic activities that were 23 to 56 times more potent than their parent compounds .

Study 2: Neuroprotective Effects

A study focusing on the inhibition of human acetylcholinesterase by piperazine derivatives highlighted the potential neuroprotective effects of compounds similar to 1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine. The study found that these compounds could effectively bind to both peripheral anionic and catalytic sites of the enzyme, indicating their potential as therapeutic agents for neurodegenerative diseases .

Summary of Biological Activities

Activity TypeEvidence LevelComparison CompoundEffectiveness Ratio
Analgesic ActivityHighMorphine23 - 56 times
Neuroprotective ActionModerateAcetylcholinesterase InhibitorsEffective Binding

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Derivatives with Diphenylmethyl Groups

  • Cinnarizine (1-(Diphenylmethyl)-4-(3-Phenyl-2-Propenyl)Piperazine): Structure: Shares the 1-(diphenylmethyl)piperazine core but replaces the sulfonyl-methoxynaphthalene group with a cinnamyl (3-phenyl-2-propenyl) chain. Pharmacology: Used as a vasodilator and antihistamine. The cinnamyl group contributes to calcium channel blockade, whereas the sulfonyl-methoxynaphthalene in the target compound may enhance interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrases or serotonin receptors) . Metabolism: Flunarizine (a fluorinated analog of cinnarizine) undergoes cytochrome P450-mediated oxidation, with fluorination reducing metabolic clearance compared to non-fluorinated analogs .
  • 1-[(4-Chlorophenyl)Phenylmethyl]-4-[(4-Methylphenyl)Sulfonyl]Piperazine Enantiomers :

    • Structure : Features a 4-chlorophenyl-substituted diphenylmethyl group and a 4-methylphenylsulfonyl moiety.
    • Applications : Intermediate for synthesizing optically pure antihistamines. The 4-methylphenylsulfonyl group may confer different electronic and steric effects compared to the methoxynaphthalene-sulfonyl group in the target compound, influencing receptor binding .

Piperazine Sulfonamides

  • [¹⁸F]DASA-23 (1-((2-Fluoro-6-[¹⁸F]Fluorophenyl)Sulfonyl)-4-((4-Methoxyphenyl)Sulfonyl)Piperazine): Structure: Dual sulfonyl groups with fluorophenyl and methoxyphenyl substituents. Applications: A PET tracer targeting pyruvate kinase M2 (PKM2) in glioblastoma. The dual sulfonyl design enhances target specificity, suggesting that the methoxynaphthalene-sulfonyl group in the target compound could similarly improve diagnostic or therapeutic precision .
  • 1-(Naphthalene-2-Sulfonyl)-4-(4-Nitro-3-Piperidin-1-Yl-Phenyl)Piperazine :

    • Structure : Naphthalene-sulfonyl group paired with a nitro-piperidinylphenyl moiety.
    • Pharmacology : The naphthalene group enhances lipophilicity, which may contrast with the methoxy group in the target compound, balancing solubility and membrane permeability .

Arylpiperazines with Serotonergic and Dopaminergic Activity

  • 1-(2-Methoxyphenyl)-4-[4-(2-Phthalimido)Butyl]Piperazine (NAN-190) :

    • Structure : Arylpiperazine with a phthalimido-butyl chain.
    • Pharmacology : High affinity for 5-HT1A receptors (Ki = 0.6 nM). The extended alkyl chain and phthalimido group optimize receptor interactions, whereas the methoxynaphthalene-sulfonyl group in the target compound may favor different binding conformations .
  • 4-[3-(1,2-Dihydro-6-Methoxynaphthalen-4-Yl)-n-Propyl]-1-(2-Methoxyphenyl)Piperazine: Structure: Combines a dihydronaphthalene fragment with a methoxyphenylpiperazine. Pharmacology: Mixed 5-HT1A/D2 activity (IC50 = 2.0 nM for 5-HT1A).

Comparative Data Table

Compound Name Key Structural Features Pharmacological Activity Key References
1-(Diphenylmethyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine Diphenylmethyl, 4-methoxynaphthalene-sulfonyl Potential sulfonamide-targeted activity (e.g., enzyme inhibition)
Cinnarizine Diphenylmethyl, cinnamyl Calcium channel blockade, antihistamine
1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine 4-Chlorophenyl-diphenylmethyl, 4-methylphenylsulfonyl Intermediate for antihistamines
[¹⁸F]DASA-23 Dual sulfonyl (fluorophenyl, methoxyphenyl) PKM2-targeted PET imaging
NAN-190 2-Methoxyphenyl, phthalimido-butyl 5-HT1A receptor antagonist (Ki = 0.6 nM)

Key Research Findings

  • Synthetic Flexibility : The sulfonyl-piperazine core allows modular substitution, enabling optimization for target specificity (e.g., fluorination for metabolic stability, methoxy groups for solubility) .
  • Receptor Specificity : Substituents on the piperazine ring (e.g., methoxynaphthalene vs. phthalimido-butyl) dictate binding to 5-HT1A, D2, or enzyme targets, with sulfonyl groups enhancing polar interactions .
  • Metabolic Considerations: Fluorinated analogs (e.g., flunarizine) exhibit reduced cytochrome P450-mediated clearance compared to non-fluorinated compounds, suggesting that the methoxynaphthalene group in the target compound may similarly influence metabolic pathways .

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